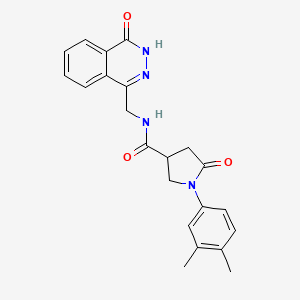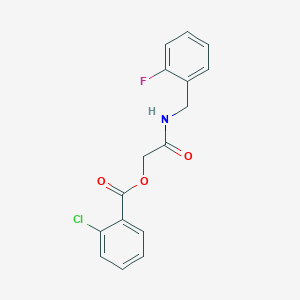![molecular formula C18H18F3N3O B2604135 1,1-difluoro-6-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-6-azaspiro[2.5]octane CAS No. 2097926-37-7](/img/structure/B2604135.png)
1,1-difluoro-6-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-6-azaspiro[2.5]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-difluoro-6-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-6-azaspiro[2.5]octane is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom. This particular compound features a pyrazole ring, a fluorophenyl group, and a spirocyclic octane structure, making it a complex and interesting molecule for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-difluoro-6-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-6-azaspiro[2.5]octane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the phenyl ring.
Spirocyclization: The spirocyclic structure is formed through a cyclization reaction, which can be facilitated by using a strong base or acid catalyst.
Final functionalization: The difluoro and carbonyl groups are introduced in the final steps, often through halogenation and acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-difluoro-6-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-6-azaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Amines, thiols, under mild to moderate temperatures.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives with reduced carbonyl groups.
Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.
Applications De Recherche Scientifique
1,1-difluoro-6-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-6-azaspiro[2.5]octane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate and for its therapeutic effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,1-difluoro-6-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-6-azaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to more potent biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-difluoro-6-[3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-6-azaspiro[2.5]octane
- 1,1-difluoro-6-[3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-6-azaspiro[2.5]octane
- 1,1-difluoro-6-[3-(4-methylphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-6-azaspiro[2.5]octane
Uniqueness
The uniqueness of 1,1-difluoro-6-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-6-azaspiro[2.5]octane lies in its specific combination of functional groups and spirocyclic structure. The presence of both fluorine and pyrazole rings enhances its chemical stability and biological activity, making it a valuable compound for various scientific applications.
Propriétés
IUPAC Name |
(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O/c1-23-15(10-14(22-23)12-2-4-13(19)5-3-12)16(25)24-8-6-17(7-9-24)11-18(17,20)21/h2-5,10H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDYUNWEWXWPHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC4(CC3)CC4(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(Benzylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2604052.png)
![N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2604053.png)

![{1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methyl 3,5-bis(trifluoromethyl)benzenecarboxylate](/img/structure/B2604055.png)
![(3,4-Dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonylamino)-acetic acid](/img/structure/B2604056.png)
![N-[2,2-bis(furan-2-yl)ethyl]oxolane-3-carboxamide](/img/structure/B2604057.png)

![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2604060.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2604064.png)

![2-chloro-N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-5-nitrobenzamide](/img/structure/B2604067.png)

![(E)-2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2604071.png)
![N-benzyl-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2604074.png)
